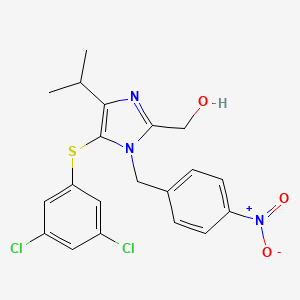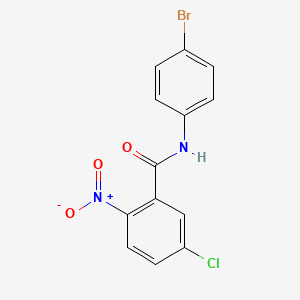
EINECS 282-298-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 282-298-4 is an organic compound with the molecular formula C9H13FN2O It is characterized by the presence of an amino group, a fluorophenyl group, and a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 282-298-4 typically involves the reaction of 2-amino-4-fluoroaniline with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where 2-amino-4-fluoroaniline reacts with 3-chloropropanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
EINECS 282-298-4 can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
EINECS 282-298-4 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of EINECS 282-298-4 involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
相似化合物的比较
Similar Compounds
- 3-((2-Amino-4-chlorophenyl)amino)propan-1-ol
- 3-((2-Amino-4-bromophenyl)amino)propan-1-ol
- 3-((2-Amino-4-methylphenyl)amino)propan-1-ol
Uniqueness
EINECS 282-298-4 is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs.
属性
CAS 编号 |
84145-70-0 |
|---|---|
分子式 |
C9H13FN2O |
分子量 |
184.21 g/mol |
IUPAC 名称 |
3-(2-amino-4-fluoroanilino)propan-1-ol |
InChI |
InChI=1S/C9H13FN2O/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2 |
InChI 键 |
WCBFEGBRVMJQBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)N)NCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-methylbenzo[d]oxazole](/img/structure/B8748442.png)



amine](/img/structure/B8748475.png)


![5-Methyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8748512.png)




